Disperse Blue 60
Overview
Description
C.I. Disperse Blue 60 is a synthetic dye belonging to the class of disperse dyes. It is primarily used in the textile industry for dyeing synthetic fibers such as polyester, nylon, and acetate. The compound is known for its vibrant blue color and excellent dyeing properties, making it a popular choice for various industrial applications.
Mechanism of Action
Target of Action
C.I. Disperse Blue 60, a stilbene-based dye, primarily targets polyester fibers in the textile industry . It is used for dyeing and printing these fibers, providing them with vibrant colors . The dye’s interaction with these fibers is crucial for its function.
Mode of Action
The mode of action of C.I. This compound involves its interaction with polyester fibers. The dye exhibits poor dispersion in water, requiring significant quantities of dispersants to dissolve . It has high solubility in non-aqueous media dyeing systems, such as decamethylcyclopentasiloxane (d5) . The dye’s solubility can be adjusted by modifying its molecular structure, which can improve dyeing uptake .
Biochemical Pathways
The exact biochemical pathways affected by CIThe dyeing process involves several stages, including sulfonation, distillation, filtration, cyanidation, and condensation . These stages aim to synthesize the preliminary target product . The dye’s interaction with its environment during these stages can influence its performance.
Result of Action
The result of C.I. This compound’s action is the successful dyeing of polyester fibers. The dye adsorbs onto the fibers, resulting in high dyeing uptake . The fabrics dyed with C.I. This compound exhibit high color strength, good levelness, and better washing and rubbing fastness properties .
Action Environment
The action environment significantly influences the efficacy and stability of C.I. This compound. Factors such as the type of dyeing system (aqueous or non-aqueous), the presence of other chemicals, and the temperature can affect the dye’s performance . For instance, the dye exhibits lower solubility and higher dyeing uptake in non-aqueous media systems compared to aqueous ones . Additionally, switching the electricity source from natural gas to solar power during the dye production process can reduce environmental damage .
Biochemical Analysis
Biochemical Properties
C.I. Disperse Blue 60 is known to interact with various biomolecules. It has been reported to be activated by fatty acid, alkanoic acid, or polymeric matrix to form an antimicrobial agent
Molecular Mechanism
The molecular mechanism of action of CIIt is known that the dye can absorb radiation in the range of 200 - 300 nm and emit fluorescence at 590 nm
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of C.I. Disperse Blue 60 involves a condensation reaction. The process typically uses 1,4-diamido-2,3-dicarboximide anthraquinone as a starting material. This compound undergoes a condensation reaction with gamma-alkoxy propylamine in the presence of water as a solvent. The reaction is carried out under normal or reduced pressure distillation .
Industrial Production Methods
In industrial settings, the preparation method is optimized to improve product yield and quality while reducing production costs and wastewater emissions. The mother liquor obtained after the reaction can be recycled, further enhancing the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
C.I. Disperse Blue 60 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the dye’s color properties and stability.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium dithionite, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, pH, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may produce quinone derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
C.I. Disperse Blue 60 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies involving dye chemistry and reaction mechanisms.
Biology: The dye is employed in biological staining techniques to visualize cellular structures.
Medicine: Research explores its potential use in medical diagnostics and therapeutic applications.
Industry: Beyond textiles, it is used in the production of inks, plastics, and other materials requiring stable and vibrant coloration
Comparison with Similar Compounds
Similar Compounds
- C.I. Disperse Blue 106
- C.I. Disperse Blue 257
- C.I. Disperse Red 60
- C.I. Disperse Yellow 114
Uniqueness
C.I. Disperse Blue 60 stands out due to its specific molecular structure, which imparts unique dyeing properties such as high color strength, excellent fastness, and compatibility with various synthetic fibers. Compared to other disperse dyes, it offers superior performance in terms of dye uptake and stability under different dyeing conditions .
Properties
IUPAC Name |
4,11-diamino-2-(3-methoxypropyl)naphtho[2,3-f]isoindole-1,3,5,10-tetrone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5/c1-28-8-4-7-23-19(26)13-14(20(23)27)16(22)12-11(15(13)21)17(24)9-5-2-3-6-10(9)18(12)25/h2-3,5-6H,4,7-8,21-22H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCXRDHKXHADQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C2=C(C3=C(C(=C2C1=O)N)C(=O)C4=CC=CC=C4C3=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5065271 | |
Record name | C.I. Disperse Blue 60 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5065271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals | |
Record name | 1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-(3-methoxypropyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
12217-80-0, 3316-13-0 | |
Record name | Disperse Blue 60 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=12217-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C.I. Disperse Blue 60 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012217800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-(3-methoxypropyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Disperse Blue 60 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5065271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,11-diamino-2-(3-methoxypropyl)-1H-naphth[2,3-f]isoindol-1,3,5,10(2H)-tetrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.172 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-(3-methoxypropyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Unlike other dye classes that rely on ionic or covalent bonding, disperse dyes like C.I. Disperse Blue 60 are non-ionic and interact with polyester through physical forces. The dye molecules, due to their small size and linear structure, penetrate the amorphous regions of the polyester fibers. This penetration, driven by a concentration gradient during high-temperature dyeing, leads to the dye molecules becoming trapped within the polymer matrix. This entrapment is stabilized by van der Waals forces and dipole-dipole interactions between the dye and the polyester molecules. []
ANone:
- Molecular Formula: C18H16N4O2 []
- Molecular Weight: 320.35 g/mol []
- Spectroscopic Data: While the provided research abstracts don't delve into specific spectroscopic details, key characteristics can be determined. C.I. This compound absorbs light maximally around 660 nm, resulting in its blue color. Detailed spectroscopic analysis would typically involve techniques like UV-Vis, IR, and NMR to confirm its structure and purity. []
ANone: Research indicates that incorporating nanoclay into polypropylene fibers influences the dyeing kinetics and thermodynamics with disperse dyes like C.I. This compound. The presence of nanoclay generally enhances the dye uptake and diffusion rate. This improvement is attributed to the increased surface area provided by the nanoclay, leading to more sites for dye adsorption, and potentially altered polymer chain mobility within the nanocomposite structure. []
ANone: Yes, research has shown that anionic and non-ionic surfactants, along with specific process parameters like pH adjustments and sequestering agents, can significantly impact the high-temperature dispersibility of C.I. This compound. For instance, the study highlights the development of the anionic leveling agent SS-991, which demonstrably improved the dispersibility and leveling properties of dye mixtures containing C.I. This compound when applied to polyester fabrics. []
ANone: The textile industry is increasingly focused on sustainability. Conventional dyeing processes, including those using C.I. This compound, often consume significant amounts of water and energy. Additionally, the release of dye-containing wastewater poses environmental risks. Research is exploring alternative dyeing techniques like microencapsulation to reduce water and chemical usage, potentially mitigating the environmental impact of dyes like C.I. This compound. []
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